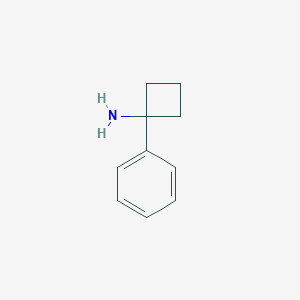

1-Phenylcyclobutylamine

概要

説明

1-Phenylcyclobutylamine: is an organic compound that belongs to the class of cyclobutylamines It is characterized by a cyclobutane ring substituted with a phenyl group and an amine group

準備方法

Synthetic Routes and Reaction Conditions

1-Phenylcyclobutylamine can be synthesized through several methods. One common synthetic route involves the reduction of 1-phenylcyclobutanecarboxylic acid. The process typically includes the following steps:

Formation of 1-Phenylcyclobutanecarboxylic Acid: This can be achieved through the reaction of phenylmagnesium bromide with cyclobutanone, followed by oxidation.

Reduction to this compound: The carboxylic acid is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The key steps involve the same reduction process, with careful control of reaction conditions to ensure high yield and purity.

化学反応の分析

1-Phenylcyclobutylamine undergoes various chemical reactions, including:

Oxidation

Reaction with Monoamine Oxidase (MAO): this compound acts as a substrate and a time-dependent irreversible inactivator of monoamine oxidase.

Reduction

Reduction of Oximes: The compound can be synthesized from oximes, which are reduced using lithium aluminum hydride in tetrahydrofuran.

Substitution

Nucleophilic Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.

科学的研究の応用

Chemical Properties and Mechanism of Action

1-Phenylcyclobutylamine is characterized by a cyclobutane ring substituted with a phenyl group and an amine group. Its chemical formula is . The compound acts as a substrate and a time-dependent irreversible inactivator of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. The mechanism of action involves:

- One-electron oxidation to form an amine radical cation.

- Homolytic cleavage of the cyclobutane ring, leading to the formation of significant metabolites such as 2-phenyl-1-pyrroline and 3-benzoylpropanal .

This unique interaction with MAO makes PCBA a candidate for further exploration in neuropharmacology.

Medicinal Chemistry

This compound is primarily studied as a potential monoamine oxidase inhibitor. The inhibition of MAO can regulate neurotransmitter levels, suggesting therapeutic implications for conditions such as:

- Depression

- Anxiety disorders

The compound's ability to irreversibly inactivate MAO indicates its potential for long-lasting effects on neurotransmitter regulation, which is critical for developing antidepressant therapies.

Organic Synthesis

PCBA serves as an intermediate in the synthesis of more complex organic molecules. Its structural characteristics allow it to be used in various synthetic pathways, including:

- Reductive amination

- Gabriel synthesis

- Buchwald-Hartwig amination

These methods are essential for creating new compounds with potential biological activities or therapeutic effects.

Biological Studies

Research involving this compound has focused on its interactions with enzymes, particularly MAO and cytochrome P450 enzymes. These studies contribute to understanding drug metabolism and enzyme mechanisms, providing insights into:

- Drug interactions

- Metabolic pathways

PCBA's role as a substrate for cytochrome P450 enzymes highlights its importance in pharmacokinetics and toxicology studies .

Data Table: Comparison of this compound with Similar Compounds

| Compound Name | Structure Type | MAO Inhibition | Applications |

|---|---|---|---|

| This compound | Cyclobutylamine | Yes | Antidepressant research |

| 1-Phenylcyclohexylamine | Cyclohexylamine | Moderate | Potential analgesic |

| 2-Phenylcyclobutylamine | Cyclobutylamine | Variable | Investigated for metabolic studies |

Case Study 1: Neuropharmacological Research

A study investigated the effects of this compound on MAO activity in rodent models. Results indicated that PCBA significantly reduced MAO activity, leading to increased levels of serotonin and norepinephrine in the brain. This suggests potential benefits for mood regulation and anxiety reduction.

Case Study 2: Drug Metabolism Studies

In another study, researchers utilized PCBA to explore its metabolic pathways via cytochrome P450 enzymes. Findings revealed that PCBA altered the metabolic rate of certain drugs, indicating its role in drug-drug interactions. This information is crucial for understanding how PCBA could affect the pharmacokinetics of co-administered medications.

作用機序

The mechanism of action of 1-Phenylcyclobutylamine involves its interaction with monoamine oxidase. It acts as a substrate and an irreversible inactivator of the enzyme. The inactivation process involves the formation of a radical intermediate, which attaches to the flavin cofactor of the enzyme, leading to its inactivation .

類似化合物との比較

1-Phenylcyclobutylamine can be compared with other cyclobutylamines and monoamine oxidase inhibitors:

1-Phenylcyclohexylamine: Similar in structure but with a cyclohexane ring instead of a cyclobutane ring.

2-Phenylcyclobutylamine: Another cyclobutylamine with the phenyl group in a different position, leading to different chemical and biological properties.

This compound is unique due to its specific interaction with monoamine oxidase and its potential as a time-dependent irreversible inactivator .

生物活性

1-Phenylcyclobutylamine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a phenyl group and an amine functional group. Its chemical structure can be represented as follows:

This compound's structure facilitates interactions with various biological targets, making it a candidate for drug development.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential effects on neurotransmitter systems, particularly the serotonin and dopamine pathways.

Pharmacological Effects

- Serotonin Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of serotonin receptors, which are crucial for mood regulation and cognitive functions .

- Dopaminergic Activity : The compound has shown promise in influencing dopaminergic signaling, which is pivotal in conditions such as Parkinson's disease and schizophrenia .

- Neuroprotective Properties : Some research indicates that this compound may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, the following pathways have been identified:

- Interaction with Cytochrome P450 Enzymes : The compound undergoes metabolism via cytochrome P450 enzymes, resulting in various metabolites that may possess distinct biological activities. For instance, treatment with cytochrome P450 can lead to the formation of 2-pheny-1-pyrroline, which could further influence its pharmacological profile .

- Allosteric Modulation : Recent studies have suggested that this compound might act as an allosteric modulator for certain receptors, enhancing or inhibiting their activity depending on the context .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

特性

IUPAC Name |

1-phenylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10(7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJAIRCFCMQFIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169670 | |

| Record name | 1-Phenylcyclobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17380-77-7 | |

| Record name | 1-Phenylcyclobutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylcyclobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenylcyclobutanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-Phenylcyclobutylamine interact with Monoamine Oxidase (MAO), and what are the downstream effects?

A1: this compound acts as both a substrate and a time-dependent irreversible inactivator of MAO. [] The interaction leads to the compound's attachment to the flavin cofactor of the enzyme. [] This process generates several metabolites, including 2-phenyl-1-pyrroline, 3-benzoylpropanal, and 3-benzoylpropionic acid. [] These products provide crucial evidence for a radical mechanism in MAO-catalyzed amine oxidations. []

Q2: What evidence supports the involvement of radical intermediates in the interaction of this compound with MAO and cytochrome P-450?

A2: Several observations point towards a radical mechanism:

- Ring Expansion: Both MAO [] and cytochrome P-450 [] oxidize this compound to form 2-phenyl-1-pyrroline and 2-phenylpyrrolidine. This ring expansion is consistent with the formation of an aminium radical intermediate. []

- Inactivation and Adduct Formation: this compound causes mechanism-based inactivation of both MAO [] and cytochrome P-450. [] This inactivation is attributed to the generation of radical species that covalently bind to the enzymes. [, ]

- Nitrone Formation: Cytochrome P-450 catalyzes the formation of N-(1-phenyl)cyclobutyl phenyl nitrone from N-(1-phenylcyclobutyl)-benzylamine. [] This transformation strongly suggests a two-step oxidation process involving a radical intermediate. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。